molecular formula C8H8N2 B1273788 5-Amino-2-methylbenzonitrile CAS No. 50670-64-9

5-Amino-2-methylbenzonitrile

Cat. No. B1273788
Key on ui cas rn: 50670-64-9
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067408B2

Procedure details

Keep the solution of 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) dissolved in water (24 mL) and HBr (74%, 14.4 mL) stirring for 20 min, then the mixture was cooled to 0˜5° C., and the solution of NaNO2 (1.2 g, 17.4 mmol) in water (13.5 mL) was added. The reaction mixture was stirred for 10 min at 0˜5° C., then was warmed to 40° C. A solution of CuBr (6.5 g, 45.1 mmol) in water (36 mL) and HBr (7.2 mL) was added to the mixture, and it was stirred for 2 h. The mixture was extracted with AcOEt, and the organic layer was washed with saturated NaHCO3 solution, brine, and dried over Na2SO4. The crude product was purified by flask chromatograph (PE:EA=50:1), obtaining 2.3 g of 5-bromo-2-methylbenzonitrile as a white solid (Yield: 77%). 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1 H), 7.59 (d, J=8.0 Hz, 1 H), 7.19 (d, J=8.0 Hz, 1 H), 2.51 (s, 3 H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
13.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
36 mL
Type
solvent
Reaction Step Three
Name
Quantity
14.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].N([O-])=O.[Na+].[BrH:15]>O>[Br:15][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)C
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
13.5 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
7.2 mL
Type
reactant
Smiles
Br
Name
Quantity
36 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
14.4 mL
Type
reactant
Smiles
Br
Step Five
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min at 0˜5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0˜5° C.
STIRRING
Type
STIRRING
Details
was stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with AcOEt
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flask chromatograph (PE:EA=50:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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